N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide
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Description
N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O4 and its molecular weight is 418.372. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Research on pyrazole derivatives, including compounds structurally related to N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide, has identified key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These include a para-substituted phenyl ring, a carboxamido group, and specific substituents on the pyrazole ring, providing insights into the design of pharmacological probes and therapeutic compounds to modulate cannabinoid effects (Lan et al., 1999).
Cocrystallization Behavior
The study of cocrystallization involving pyrazinoic acid and isomeric pyridine carboxamides, which share structural similarities with the compound , highlights the impact of carboxamide positioning on steric and electrostatic compatibility. This affects the formation of cocrystals or eutectics, offering insights into supramolecular chemistry and material science applications (Prasad et al., 2015).
Synthesis and Biological Evaluation
Synthetic routes and biological evaluation of cycloalkyl and C5 4-methylphenyl analogues of the pyrazole class of CB1 and CB2 ligands, closely related to the target compound, have been investigated. This research provides valuable information on the synthesis techniques and potential therapeutic applications of cannabinoid receptor ligands (Krishnamurthy et al., 2004).
Heterocyclic Synthesis
Research into thioxopyrimidine and its role in the synthesis of novel heterocyclic compounds, including those incorporating a pyrimidine moiety similar to the target compound, has expanded the understanding of heterocyclic chemistry and its potential for creating bioactive molecules (Ho & Suen, 2013).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction's application in synthesizing N,S-containing heterocycles, involving derivatives similar to the target compound, underscores the utility of this reaction in generating complex molecules with potential pharmacological activities (Dotsenko et al., 2012).
Properties
IUPAC Name |
methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQNXVKGYBYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.